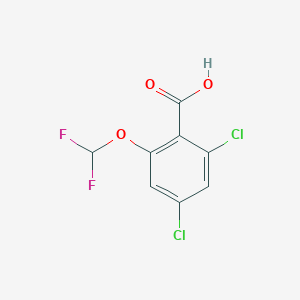

2,4-Dichloro-6-(difluoromethoxy)benzoic acid

Übersicht

Beschreibung

It was first introduced in the 1960s and has since become one of the most commonly used herbicides globally. This compound is particularly effective in controlling broadleaf weeds, making it a valuable tool for farmers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

The primary application of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid is as an herbicide. It functions by inhibiting carotenoid biosynthesis in target plants, leading to impaired photosynthesis and ultimately plant death.

- Mechanism of Action : The compound specifically targets the enzyme phytoene desaturase, crucial for carotenoid synthesis. By disrupting this pathway, the compound effectively reduces chlorophyll production, impacting the plant's ability to perform photosynthesis.

Environmental Fate Studies

Research has also focused on the environmental fate of this compound when used as a herbicide. Studies investigate its degradation pathways in soil and water systems, assessing its persistence and potential ecological impacts.

- Case Study : A study conducted on the degradation rates of this compound in various soil types demonstrated variable half-lives depending on microbial activity and soil composition. This information is critical for understanding its environmental impact and safe usage guidelines.

Preliminary research suggests that this compound may possess antimicrobial and antifungal properties. Investigations are ongoing to explore these potential applications further.

- Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Herbicidal | Inhibits carotenoid biosynthesis | |

| Antimicrobial | Potential activity against various microbial strains | |

| Antifungal | Investigated for effectiveness against fungi |

Industrial Applications

In addition to its use in agriculture, this compound shows promise in industrial applications related to specialty chemicals. Its role as a building block in organic synthesis enables the development of more complex molecules used in pharmaceuticals and agrochemicals.

Wirkmechanismus

The herbicidal action of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid involves the disruption of plant growth by mimicking natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mode of action.

Mecoprop: A selective herbicide used to control broadleaf weeds.

Triclopyr: Known for its effectiveness against woody plants and broadleaf weeds.

Uniqueness

2,4-Dichloro-6-(difluoromethoxy)benzoic acid is unique due to its high efficacy at low application rates and its ability to control a wide range of broadleaf weeds. Its difluoromethoxy group also imparts unique chemical properties that enhance its stability and effectiveness .

Biologische Aktivität

2,4-Dichloro-6-(difluoromethoxy)benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHClFO

- Molecular Weight : 239.03 g/mol

- Functional Groups : The presence of two chlorine atoms and a difluoromethoxy group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is thought to involve interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer proliferation.

| Compound | Activity | IC (µM) | Reference |

|---|---|---|---|

| 2,4,6-Trihydroxybenzoic Acid | CDK Inhibition | 62.5 - 1000 | |

| Similar Compounds | Antiproliferative | Varies |

Inhibition of Phospholipidosis

Research suggests that the compound may influence lysosomal phospholipase activity, potentially leading to the accumulation of phospholipids within cells. This effect is associated with various pathological conditions and could be a mechanism for drug-induced toxicity or therapeutic effects .

Case Studies and Research Findings

- In Vitro Studies :

- Pharmacokinetics :

- Toxicological Assessments :

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-3-1-4(10)6(7(13)14)5(2-3)15-8(11)12/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGSRMPMKGAMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.